molecular formula C22H26N4O4S B2369648 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide CAS No. 688356-37-8

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide

Cat. No.: B2369648
CAS No.: 688356-37-8
M. Wt: 442.53
InChI Key: YSAWKNWMQYYRBN-UHFFFAOYSA-N
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Description

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide is a synthetic compound with a molecular formula of C22H26N4O4S and a molecular weight of 442.53. This compound is known for its promising properties in the field of medicinal chemistry.

Preparation Methods

The synthesis of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves several steps. The synthetic route typically starts with the preparation of the quinazoline core, followed by the introduction of the 3,5-dimethoxyanilino group. The final step involves the attachment of the sulfanyl-N-(3-methoxypropyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Chemical Reactions Analysis

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core or the anilino group, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to cell signaling and molecular interactions.

    Medicine: It has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines

    Industry: The compound is used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of 2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)-N-(3-methoxypropyl)acetamide can be compared with other quinazoline derivatives, such as:

    Erlotinib: Used for the treatment of non-small cell lung cancer.

    Gefitinib: Another anticancer agent targeting the epidermal growth factor receptor (EGFR).

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl-N-(3-methoxypropyl)acetamide moiety, which may confer distinct biological activities .

Properties

IUPAC Name

2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-28-10-6-9-23-20(27)14-31-22-25-19-8-5-4-7-18(19)21(26-22)24-15-11-16(29-2)13-17(12-15)30-3/h4-5,7-8,11-13H,6,9-10,14H2,1-3H3,(H,23,27)(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAWKNWMQYYRBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC(=CC(=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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